molecular formula C24H50NO6P B1250746 1-(1Z-hexadecenyl)-sn-glycero-3-phosphocholine

1-(1Z-hexadecenyl)-sn-glycero-3-phosphocholine

Cat. No. B1250746
M. Wt: 479.6 g/mol
InChI Key: HTZINLFNXLXRBC-CQLBIITFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1Z-hexadecenyl)-sn-glycero-3-phosphocholine is a lysophosphatidylcholine P-16:0 in which the alk-1-enyl group is hexadec-1-en-1-yl.
PC(p-16:0/0:0), also known as LPC p-16:0/0:0 or lysoplasmalogens, belongs to the class of organic compounds known as 1-(1z-alkenyl)-glycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one 1Z-alkenyl chain attached at the O1 position of a glycerol moiety through an ether linkage. Thus, PC(p-16:0/0:0) is considered to be a glycerophosphocholine lipid molecule. PC(p-16:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(p-16:0/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PC(p-16:0/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane.

Scientific Research Applications

Synthesis and Chemical Studies

  • The compound has been synthesized for studying its properties and analogs. For instance, 1-(1-Hexadecenyl)- and 1-(1-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholines were synthesized through hydrolysis and acetylation processes (Kiu, Serebrennikova, & Evstigneeva, 1987).

Biological Activities and Effects

  • This compound has been studied for its potent hypotensive activity in animal models. For example, it showed significant hypotensive effects when administered intravenously in spontaneously hypertensive rats (Masugi, Ogihara, Otsuka, Saeki, & Kumahara, 1982).
  • Research has also explored its acetylcholine-like effects on exocrine secretory glands, indicating its potential influence on enzymatic and cellular processes (Söling, Eibl, & Fest, 1984).

Physical Properties and Interactions

  • The compound's critical micellar concentration has been studied to understand its physical properties better, especially in relation to its biological activities. This includes studies on its interactions in micellar forms and how this relates to its functionality in biological systems (Kramp, Piéroni, Pinckard, & Hanahan, 1984).

Potential Applications in Structural Biology

  • Its interactions and stability in bicelle systems have been assessed for applications in structural biology. Such studies are important for understanding how the compound can be utilized in spectroscopic studies of membrane-bound peptides and proteins (Wu, Su, Guan, Sublette, & Stark, 2010).

properties

Product Name

1-(1Z-hexadecenyl)-sn-glycero-3-phosphocholine

Molecular Formula

C24H50NO6P

Molecular Weight

479.6 g/mol

IUPAC Name

[(2R)-3-[(Z)-hexadec-1-enoxy]-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C24H50NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h18,20,24,26H,5-17,19,21-23H2,1-4H3/b20-18-/t24-/m1/s1

InChI Key

HTZINLFNXLXRBC-CQLBIITFSA-N

Isomeric SMILES

CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O

physical_description

Solid

synonyms

lysoplasmalogens
lysoplasmenylcholine
lysoplasmenylethanolamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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